2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
Description
The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one features a benzoxazole core linked via an ethanone bridge to a substituted piperidine moiety. The piperidine ring is further modified at the 4-position by a 2,6-dimethylpyrimidin-4-yloxy group.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-11-19(22-14(2)21-13)26-15-7-9-24(10-8-15)20(25)12-17-16-5-3-4-6-18(16)27-23-17/h3-6,11,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXPJLXBWXNYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzo[d]isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the Pyrimidine Ring: The pyrimidine ring is usually attached through etherification reactions, where the pyrimidine derivative reacts with the hydroxyl group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperidine and pyrimidine rings can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]isoxazole ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d]isoxazole ring can interact with active sites of enzymes, while the piperidine and pyrimidine rings can modulate receptor activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The benzoxazole ring in the target compound is a bicyclic aromatic system with oxygen and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions with biological targets. Analogous compounds, such as those in and 3, employ alternative bicyclic cores (e.g., 1,3-benzodioxole, indazole, or pyrazolo[1,5-a]pyrazine), which alter electronic properties and binding affinities.
Piperidine/Piperazine Substituents
The substituted piperidine group in the target compound is critical for receptor interaction. Its 2,6-dimethylpyrimidin-4-yloxy substituent introduces steric bulk and hydrogen-bonding capacity. In contrast, compounds like 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () feature ethyl-linked pyrido-pyrimidinone extensions, which may enhance CNS penetration due to increased lipophilicity .
Pharmacological Implications
Antipsychotic Drug Analogues
The structural resemblance to risperidone () is notable. Risperidone’s benzisoxazole-piperidine-pyrido-pyrimidinone scaffold targets dopamine and serotonin receptors.
Metabolic and Solubility Considerations
The dimethylpyrimidinyloxy group may improve metabolic stability compared to smaller substituents (e.g., methyl or hydroxyethyl in ). However, this modification could reduce aqueous solubility, necessitating formulation optimization—a challenge also observed in solid forms of structurally complex salts () .
Comparative Data Table
Q & A
Q. Tables for Reference
| Impurity | Structure | Detection Method | Reference |
|---|---|---|---|
| Imp. B(BP) | 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | HPLC-UV (254 nm) | |
| Imp. F(EP) | Benzisoxazole-pyrimidinone derivative | LC-MS (ESI+) |
| Structural Analog | Biological Activity | Key Modification |
|---|---|---|
| 3-Ethyl-6-methyl-triazolo[4,5-d]pyrimidine | Antitumor (IC50 = 0.8 µM) | Triazole core |
| PKI-402 | Kinase inhibition (EGFR) | Morpholine substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
